molecular formula C5H6N4O3 B1353419 4-nitro-1H-pyrrole-2-carbohydrazide CAS No. 28494-48-6

4-nitro-1H-pyrrole-2-carbohydrazide

Cat. No. B1353419
CAS RN: 28494-48-6
M. Wt: 170.13 g/mol
InChI Key: ZBSOAZSDZAQXCU-UHFFFAOYSA-N
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Description

4-nitro-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C5H6N4O3 . It has a molecular weight of 170.13 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-nitro-1H-pyrrole-2-carbohydrazide is 1S/C5H6N4O3/c6-8-5(10)4-1-3(2-7-4)9(11)12/h1-2,7H,6H2,(H,8,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-nitro-1H-pyrrole-2-carbohydrazide is a solid compound . It has a melting point range of 286 - 288°C .

Scientific Research Applications

Pharmaceutical Applications

“4-nitro-1H-pyrrole-2-carbohydrazide” is structurally related to pyrrole carboxamide, which is a motif found in many drugs. For example, atorvastatin, a hypolipidemic agent; lisinopril, an angiotensin-converting enzyme inhibitor; and valsartan, an angiotensin-II receptor blocker, all contain this motif . Therefore, “4-nitro-1H-pyrrole-2-carbohydrazide” could potentially be used in the synthesis of new pharmaceutical compounds with similar therapeutic effects.

Material Science

Pyrrole derivatives are known for their applications in material science. The nitro group in “4-nitro-1H-pyrrole-2-carbohydrazide” could be utilized in the design of materials with specific electronic or optical properties due to its electron-withdrawing nature, which can affect the electronic distribution within the molecule .

Catalysis

In catalysis, pyrrole derivatives can act as ligands for metal catalysts or as organocatalysts themselves. The “4-nitro” group of “4-nitro-1H-pyrrole-2-carbohydrazide” might enhance the compound’s ability to bind to metals or alter its electronic properties to facilitate certain catalytic reactions .

Drug Discovery

The compound’s potential role in drug discovery is significant due to its structural similarity to pyrrole carboxamide. It could be used as a building block for constructing complex molecules that interact with biological targets, leading to the discovery of new drugs .

Antibiotics

Given that pyrrole derivatives like istamycin and pyrronamycin A & B are used as antibiotics, “4-nitro-1H-pyrrole-2-carbohydrazide” might also find application in the development of new antibacterial agents .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-nitro-1H-pyrrole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c6-8-5(10)4-1-3(2-7-4)9(11)12/h1-2,7H,6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSOAZSDZAQXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427848
Record name 4-nitro-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1H-pyrrole-2-carbohydrazide

CAS RN

28494-48-6
Record name 4-nitro-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the chlorine substitution on the phenyl ring affect the crystal structure of (E)-N′-(Benzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazides?

A: Comparing the two studied compounds, (E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide [] and (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide [], reveals that the chlorine substitution influences the intermolecular interactions within the crystal lattice. While both structures exhibit N—H⋯O hydrogen bonding and weak π–π interactions, the presence of chlorine in the former leads to a herringbone arrangement of molecular sheets, which is absent in the latter. This difference highlights the impact of even small structural modifications on the solid-state packing of these molecules.

Q2: What is the significance of the dihedral angle between the phenyl and pyrrole rings in these compounds?

A: The dihedral angle provides insights into the molecule's overall conformation and potential flexibility. In both (E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide and (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, this angle is relatively small (8.46° and 7.47°, respectively) [, ]. This suggests a relatively planar conformation, which could be relevant for potential interactions with biological targets, although further research is needed to confirm this.

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